lucialdehyde B

Description

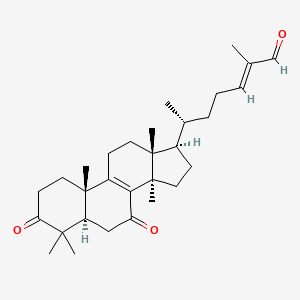

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,18,20-21,24H,8,10-17H2,1-7H3/b19-9+/t20-,21-,24+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOBOICRKKYGAQ-GOUGDUPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C=O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lucialdehyde B: A Technical Guide on its Chemical Structure, Bioactivity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucialdehyde B is a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1] This compound has garnered significant interest within the scientific community due to its potent cytotoxic and antiviral properties.[1] As a member of the lanostane family of triterpenoids, this compound's complex chemical architecture is responsible for its diverse biological activities, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying mechanisms of action of this compound, with a focus on its potential as a therapeutic agent.

Chemical Structure and Properties

This compound is chemically defined as (E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enal.[1] It is characterized by a lanostane skeleton with oxo groups at positions 3 and 7.[1]

| Property | Value |

| Molecular Formula | C30H44O3[1] |

| Molecular Weight | 452.7 g/mol [1] |

| IUPAC Name | (E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enal[1] |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C[1] |

| CAS Number | 480439-84-7[1] |

Biological Activities and Quantitative Data

This compound has demonstrated significant cytotoxic activity against various cancer cell lines and also exhibits antiviral properties.

Cytotoxic Activity

A recent study investigated the cytotoxic effects of this compound on human nasopharyngeal carcinoma CNE2 cells. The half-maximal inhibitory concentration (IC50) values were determined at different time points, showcasing a time-dependent inhibitory effect.

| Cell Line | Time Point | IC50 (µg/mL) |

| CNE2 | 24 h | 25.42 ± 0.87 |

| CNE2 | 48 h | 14.83 ± 0.93 |

| CNE2 | 72 h | 11.60 ± 0.77 |

Data from Chen et al. (2023)

Antiviral Activity

This compound has been reported to exhibit antiviral activity, notably against Herpes Simplex Virus (HSV) and Influenza A virus. One study identified this compound as having potent inhibitory activity against HSV. Another study reported an IC50 value of 3.0 µg/mL for this compound against an influenza A virus strain in MDCK cells.

Experimental Protocols

Isolation of this compound from Ganoderma lucidum

The following is a general protocol for the extraction and isolation of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.

Figure 1. General workflow for the isolation of this compound.

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with an organic solvent such as ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as ethyl acetate.

-

Column Chromatography: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. This typically includes silica gel chromatography followed by Sephadex LH-20 chromatography to separate compounds based on polarity and size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase HPLC to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Figure 2. Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antiviral Assay (Plaque Reduction Assay)

The antiviral activity of this compound against viruses like Herpes Simplex Virus (HSV) can be evaluated using a plaque reduction assay.

Figure 3. Workflow for the plaque reduction antiviral assay.

-

Cell Monolayer Preparation: Host cells (e.g., Vero cells) are grown in multi-well plates to form a confluent monolayer.

-

Virus Inoculation: The cell monolayers are infected with a known amount of virus in the presence or absence of different concentrations of this compound.

-

Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours.

-

Overlay: The virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: The plates are incubated for several days to allow for plaque development.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained with a dye like crystal violet, which stains the living cells. Plaques appear as clear zones. The number of plaques is counted, and the percentage of plaque reduction is calculated to determine the antiviral activity and the IC50 value.

Mechanism of Action: Signaling Pathway Inhibition

This compound has been shown to exert its cytotoxic effects by inducing apoptosis in cancer cells. A key mechanism underlying this is the inhibition of the Ras/ERK signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is a common feature of many cancers.

This compound treatment has been observed to decrease the protein levels of key components of this pathway, including Ras, c-Raf, and ERK1/2, as well as their phosphorylated (active) forms. This inhibition of the Ras/ERK pathway ultimately leads to cell cycle arrest and the activation of the mitochondrial pathway of apoptosis.

Figure 4. Inhibition of the Ras/ERK signaling pathway by this compound.

Conclusion

This compound is a promising natural product with well-documented cytotoxic and antiviral activities. Its ability to inhibit the Ras/ERK signaling pathway provides a clear mechanism for its anticancer effects. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this potent triterpenoid. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the elucidation of its antiviral mechanism of action to pave the way for its potential clinical application.

References

Lucialdehyde B: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucialdehyde B, a tetracyclic triterpenoid originating from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest due to its pronounced cytotoxic and antiviral properties. First identified in 2002, this lanostane-type triterpene has demonstrated potent activity against a range of cancer cell lines and viruses. This technical guide provides a comprehensive overview of the discovery, natural origin, and biological activities of this compound. It includes a detailed summary of its quantitative biological data, standardized experimental protocols for its isolation and bioactivity assessment, and a visualization of its known signaling pathway to facilitate further research and drug development efforts.

Discovery and Origin

This compound was first isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum by Gao et al. in 2002. Subsequent studies have also identified its presence in other species of the same genus, including Ganoderma pfeifferi and Ganoderma australe.[1][2] Chemically, this compound is classified as a tetracyclic triterpenoid, with the systematic IUPAC name (24E)-3,7-dioxolanosta-8,24-dien-26-al and a molecular formula of C30H44O3.[1] Its discovery was part of a broader investigation into the diverse and biologically active secondary metabolites produced by Ganoderma species, which have a long history of use in traditional medicine.

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity, primarily in the areas of oncology and virology. It exhibits cytotoxic effects against various cancer cell lines and inhibitory activity against certain viruses.

Cytotoxic Activity

Initial studies revealed that this compound possesses cytotoxic effects against several murine and human tumor cell lines, including Lewis lung carcinoma (LLC), Sarcoma 180, T-47D (human breast cancer), and Meth-A (murine fibrosarcoma).[2] More recent research has elucidated its effects on nasopharyngeal carcinoma CNE2 cells, demonstrating that it suppresses proliferation and induces mitochondria-dependent apoptosis.

Antiviral Activity

In addition to its anticancer properties, this compound has been reported to have potent inhibitory activity against Herpes Simplex Virus Type 1 (HSV-1) and Influenza A virus.

The following table summarizes the available quantitative data on the biological activity of this compound.

| Biological Activity | Cell Line/Virus | Measurement | Value | Reference |

| Cytotoxicity | Nasopharyngeal Carcinoma (CNE2) | IC50 (24h) | 25.42 ± 0.87 µg/mL | |

| Cytotoxicity | Nasopharyngeal Carcinoma (CNE2) | IC50 (48h) | 14.83 ± 0.93 µg/mL | |

| Cytotoxicity | Nasopharyngeal Carcinoma (CNE2) | IC50 (72h) | 11.60 ± 0.77 µg/mL | |

| Antiviral Activity | Herpes Simplex Virus 1 (HSV-1) | IC50 | 0.075 µg/mL |

Experimental Protocols

This section outlines the general methodologies for the extraction, isolation, and biological evaluation of this compound, based on established protocols for triterpenoids from Ganoderma lucidum.

Extraction and Isolation of this compound from Ganoderma lucidum

-

Preparation of Fungal Material : Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered material is subjected to extraction with an organic solvent, typically ethanol or methanol, using methods such as Soxhlet extraction, heat-assisted extraction, or ultrasound-assisted extraction to enhance efficiency.[1]

-

Fractionation : The crude extract is then concentrated under reduced pressure and partitioned between different solvents (e.g., ethyl acetate and water) to separate compounds based on polarity. Triterpenoids like this compound are typically found in the less polar fractions.

-

Chromatographic Purification : The triterpenoid-rich fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound. This multi-step process generally includes:

-

Silica Gel Column Chromatography : The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, to separate compounds based on their affinity for the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are further purified using reversed-phase preparative HPLC (e.g., with a C18 column) and a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.

-

-

Structure Elucidation : The structure of the isolated this compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, and 2D-NMR).

Cytotoxicity Assay (MTT Assay)

-

Cell Culture : Human cancer cell lines (e.g., CNE2) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for different time intervals (e.g., 24, 48, and 72 hours).

-

MTT Incubation : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation : The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antiviral Plaque Reduction Assay (for HSV-1)

-

Cell Culture : A suitable host cell line for HSV-1 replication (e.g., Vero cells) is grown to confluence in multi-well plates.

-

Virus Infection : The cell monolayers are infected with a known titer of HSV-1.

-

Compound Treatment : After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar) containing different concentrations of this compound.

-

Incubation : The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.

-

Plaque Visualization : The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting : The number of plaques in the treated wells is counted and compared to the number in the untreated control wells.

-

IC50 Calculation : The IC50 value is calculated as the concentration of this compound that reduces the number of viral plaques by 50%.

Signaling Pathway

This compound has been shown to induce apoptosis in nasopharyngeal carcinoma CNE2 cells through the inhibition of the Ras/ERK signaling pathway. This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates the proposed mechanism of action of this compound on the Ras/ERK signaling pathway.

Caption: Inhibition of the Ras/ERK signaling pathway by this compound, leading to decreased cell proliferation and increased apoptosis.

The following diagram illustrates the general workflow for the isolation and identification of this compound.

Caption: General experimental workflow for the isolation and identification of this compound from Ganoderma lucidum.

Conclusion

This compound is a promising natural product with well-documented cytotoxic and antiviral activities. Its discovery from Ganoderma lucidum highlights the importance of this medicinal mushroom as a source of novel therapeutic agents. The elucidation of its mechanism of action, particularly its inhibitory effect on the Ras/ERK signaling pathway, provides a solid foundation for its further development as a potential anticancer drug. The standardized protocols provided in this guide are intended to facilitate reproducible research and accelerate the translation of these preclinical findings into clinical applications. Further investigation into the full spectrum of its biological activities and its potential for synergistic combinations with existing therapies is warranted.

References

Lucialdehyde B: A Technical Overview of its Physicochemical Properties and Biological Activity

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Lucialdehyde B is a tetracyclic triterpenoid aldehyde that has been isolated from the medicinal mushroom Ganoderma lucidum and also from Ganoderma pfeifferi.[1] As a member of the lanostanoid class of compounds, this compound has garnered significant interest within the scientific community for its notable biological activities. It has demonstrated both antiviral and cytotoxic effects, positioning it as a compound of interest for further investigation in drug discovery and development, particularly in the realm of oncology.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its study.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₄O₃ | [1][2][3] |

| Molecular Weight | 452.7 g/mol | [1][2] |

| Monoisotopic Mass | 452.32904526 Da | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Stability | Store at room temperature (in continental US; may vary elsewhere). Refer to the Certificate of Analysis for specific storage recommendations. | [2] |

Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enal | [1] |

| CAS Number | 480439-84-7 | [1][3] |

| ChEBI ID | CHEBI:66593 | [1] |

| PubChem CID | 10343868 | [1] |

| Synonyms | (24E)-3,7-dioxolanosta-8,24-dien-26-al, HY-125664 | [1] |

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the structural elucidation and identification of this compound. While specific spectra are proprietary or found in specialized databases, the expected characteristics are as follows:

-

¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for an aldehyde proton (highly deshielded, around 9-10 ppm), vinyl protons, and numerous signals in the aliphatic region corresponding to the complex tetracyclic core and methyl groups. The ¹³C NMR spectrum would prominently feature signals for the two ketone carbonyls and the aldehyde carbonyl in the downfield region (typically >190 ppm).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the two ketone functional groups, typically in the range of 1660-1720 cm⁻¹. Additional bands would be present for C-H stretching and bending vibrations.[4]

-

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak (M+) corresponding to the molecular weight of this compound (452.7 g/mol ). The fragmentation pattern would be complex, reflecting the intricate lanostane-type structure.[5]

Biological Activity and Signaling Pathways

This compound exhibits significant cytotoxic activity against a range of cancer cell lines, including Lewis lung carcinoma (LLC), T-47D, Sarcoma 180, and Meth-A tumor cells.[2][6][7] More recent research has delved into its specific mechanisms of action, particularly in nasopharyngeal carcinoma.

Mitochondria-Dependent Apoptosis in Nasopharyngeal Carcinoma

A key study demonstrated that this compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells.[8] The compound was found to induce the production of reactive oxygen species (ROS) and calcium aggregation, leading to the opening of the mitochondrial permeability transition pore (mPTP) and a reduction in the mitochondrial membrane potential (MMP).[8]

This cascade of events culminates in the upregulation of apoptosis-related proteins and the inhibition of the Ras/ERK signaling cascade, a critical pathway for cell proliferation and survival.[8]

Caption: this compound inhibits the Ras/ERK signaling pathway, leading to decreased cell proliferation and induced apoptosis.

Experimental Protocols

Isolation of this compound from Ganoderma lucidum

This protocol is a generalized procedure based on methods for isolating triterpenoids from fungal sources.[7]

Methodology:

-

Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are extracted exhaustively with a solvent such as methanol or ethanol at room temperature.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Triterpenoids like this compound are typically enriched in the chloroform or ethyl acetate fraction.

-

Chromatographic Separation: The bioactive fraction (e.g., chloroform fraction) is subjected to multiple steps of column chromatography.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., n-hexane-ethyl acetate or chloroform-methanol).

-

Sephadex LH-20 Chromatography: Further purification of the resulting sub-fractions is performed using a Sephadex LH-20 column with a solvent like methanol to remove pigments and other impurities.

-

-

Final Purification (HPLC): The final purification to yield pure this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water).

-

Structure Confirmation: The structure of the isolated compound is confirmed by spectroscopic methods (MS, ¹H NMR, ¹³C NMR).

Caption: General workflow for the isolation and purification of this compound from its natural source.

Cell Proliferation (MTT) Assay for Cytotoxicity

This protocol outlines the methodology to determine the cytotoxic effects of this compound on a cancer cell line, such as CNE2 cells, as mentioned in the literature.[8]

Methodology:

-

Cell Seeding: Cancer cells (e.g., CNE2) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 5 to 40 µg/mL).[8] A control group is treated with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

-

Incubation: The plates are incubated for specific time periods (e.g., 24, 48, and 72 hours) to assess the time-dependent effects of the compound.

-

MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the control group. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated from the dose-response curve. For CNE2 cells, reported IC₅₀ values were 25.42 ± 0.87 µg/mL (24h), 14.83 ± 0.93 µg/mL (48h), and 11.60 ± 0.77 µg/mL (72h).[8]

Conclusion

This compound is a promising natural product with well-documented cytotoxic properties. Its mechanism of action, particularly the induction of mitochondria-dependent apoptosis via inhibition of the Ras/ERK pathway, provides a solid foundation for further preclinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and oncology who are interested in exploring the therapeutic potential of this potent triterpenoid. Further studies are warranted to fully elucidate its solubility, stability in various formulations, and its in vivo efficacy and safety profile.

References

- 1. This compound | C30H44O3 | CID 10343868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:480439-84-7 | Biological Activity | ChemFaces [chemfaces.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lehigh.edu [lehigh.edu]

- 6. researchgate.net [researchgate.net]

- 7. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucialdehyde B: A Technical Guide to its Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Lucialdehyde B, a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant cytotoxic and pro-apoptotic effects against cancer cells.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its effects on nasopharyngeal carcinoma cells. The information presented is compiled from peer-reviewed scientific literature and is intended to support further research and development of this promising natural compound.

Quantitative Biological Data

The antiproliferative activity of this compound has been quantified against the human nasopharyngeal carcinoma cell line CNE2. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined at various time points.

| Cell Line | Time Point (hours) | IC50 (µg/mL) | Citation |

| CNE2 | 24 | 25.42 ± 0.87 | [3] |

| CNE2 | 48 | 14.83 ± 0.93 | [3] |

| CNE2 | 72 | 11.60 ± 0.77 | [3] |

Key Experimental Protocols

The following section details the methodologies used to evaluate the biological activity of this compound on CNE2 cells.[3]

Cell Proliferation Assays

1. MTT Assay:

-

Purpose: To assess cell viability and proliferation.

-

Protocol:

-

CNE2 cells were seeded in 96-well plates.

-

Cells were treated with varying concentrations of this compound (5-40 µg/mL) for 24, 48, and 72 hours.

-

After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

-

The resulting formazan crystals were dissolved in a solubilization solution.

-

The absorbance was measured at a specific wavelength to determine the number of viable cells.

-

2. CFSE Assay:

-

Purpose: To monitor cell proliferation by measuring the dilution of a fluorescent dye.

-

Protocol:

-

CNE2 cells were stained with Carboxyfluorescein succinimidyl ester (CFSE).

-

Stained cells were treated with this compound.

-

After the treatment period, the fluorescence intensity of the cells was analyzed by flow cytometry. A decrease in fluorescence intensity indicates cell division. The cell proliferation index in the this compound treatment group was 12.70, compared to 31.44 in the control group.[3]

-

3. Colony Formation Assay:

-

Purpose: To determine the ability of single cells to grow into colonies.

-

Protocol:

-

A low density of CNE2 cells was seeded in culture dishes.

-

Cells were treated with this compound.

-

The medium was changed regularly for a period of time to allow for colony growth.

-

Colonies were fixed, stained, and counted. This compound was observed to significantly reduce the clonogenic capacity of the cells.[3]

-

Apoptosis and Cell Cycle Analysis

-

Purpose: To investigate the induction of programmed cell death (apoptosis) and cell cycle arrest.

-

Protocol:

-

CNE2 cells were treated with this compound for 48 hours.

-

For apoptosis analysis, cells were stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry.

-

For cell cycle analysis, cells were fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle. This compound was found to promote cell apoptosis and induce cell cycle arrest at the G2/M phase.[3]

-

Mitochondrial Function and Signaling Pathway Analysis

1. Measurement of Mitochondrial Membrane Potential (MMP), Mitochondrial Permeability Transition Pore (mPTP) opening, Reactive Oxygen Species (ROS), and Intracellular Calcium (Ca2+):

-

Purpose: To assess mitochondrial dysfunction.

-

Protocol:

-

CNE2 cells were treated with this compound.

-

Specific fluorescent probes were used to measure changes in MMP, mPTP opening, ROS levels, and intracellular Ca2+ concentration using fluorescence microscopy and flow cytometry. This compound treatment led to a reduction in MMP, opening of the mPTP, and an increase in ROS and calcium aggregation.[3]

-

2. Western Blotting:

-

Purpose: To evaluate the expression levels of proteins involved in apoptosis and cell signaling.

-

Protocol:

-

CNE2 cells were treated with this compound.

-

Cell lysates were prepared, and proteins were separated by SDS-PAGE.

-

Proteins were transferred to a membrane and probed with specific primary antibodies against mitochondrial apoptosis-related proteins and proteins of the Ras/ERK signaling pathway.

-

Horseradish peroxidase-conjugated secondary antibodies were used for detection. The results showed an upregulation of mitochondrial apoptosis-related proteins and an inhibition of Ras/ERK signaling proteins.[3]

-

Signaling Pathway

This compound has been shown to inhibit the Ras/ERK signaling cascade in nasopharyngeal carcinoma CNE2 cells.[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival. Its inhibition by this compound contributes to the observed anti-proliferative and pro-apoptotic effects.

Caption: Inhibition of the Ras/ERK signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the anticancer effects of this compound.

Caption: General workflow for assessing the anticancer activity of this compound.

References

- 1. This compound | C30H44O3 | CID 10343868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Review of Chemical Composition and Bioactivity Studies of the Most Promising Species of Ganoderma spp. [mdpi.com]

- 3. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucialdehyde B: A Technical Whitepaper on its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucialdehyde B, a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest due to its diverse biological activities.[1] While its cytotoxic effects against various cancer cell lines are increasingly documented, its antiviral potential remains a promising yet less explored frontier.[1] This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral properties of this compound, with a focus on quantitative data, potential mechanisms of action, and future research directions.

Antiviral Activity of this compound

This compound has demonstrated notable inhibitory activity against enveloped viruses, particularly Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). The available quantitative data from in vitro studies are summarized below.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Target | Assay | Cell Line | Efficacy Metric (IC50) | Reference |

| Herpes Simplex Virus (HSV) | Not Specified | Not Specified | 0.075 µg/mL | [2][3] |

| HIV-1 Protease | Enzyme Assay | N/A | 1.8 ± 1.6 µM | [4] |

Note: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

Cytotoxicity and Selectivity Index

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time | Cytotoxicity Metric (IC50) | Reference |

| CNE2 | Nasopharyngeal Carcinoma | 24 h | 25.42 ± 0.87 µg/mL | [1][5] |

| CNE2 | Nasopharyngeal Carcinoma | 48 h | 14.83 ± 0.93 µg/mL | [1][5] |

| CNE2 | Nasopharyngeal Carcinoma | 72 h | 11.60 ± 0.77 µg/mL | [1][5] |

| CNE1 | Nasopharyngeal Carcinoma | Not Specified | > 40 µg/mL | [1] |

| NIH3T3 | Normal Fibroblast | Not Specified | > 80 µg/mL | [1] |

A higher SI value indicates greater selectivity of the compound for the virus-infected cells over healthy cells. Based on the available data, a preliminary SI for this compound against HSV can be estimated, suggesting a favorable profile that warrants further investigation.

Mechanism of Antiviral Action

The precise molecular mechanisms underlying the antiviral activity of this compound are not yet fully elucidated. However, based on studies of triterpenoids from Ganoderma lucidum and other natural sources, several potential mechanisms can be hypothesized.

Triterpenoids from Ganoderma lucidum are known to interfere with multiple stages of the viral life cycle.[6][7] These compounds have been shown to inhibit viral entry, disrupt viral replication, and modulate host-cell signaling pathways that are crucial for viral propagation.[8] Some triterpenoids prevent viral infection by blocking the adsorption of the virus to the host cell.[8] It is plausible that this compound shares these general mechanisms of action. One review suggests that mushroom-derived triterpenoids, including this compound, may be effective at all stages of viral replication, including entry, uncoating, replication, assembly, and release.[9]

Inhibition of Viral Entry

One of the primary mechanisms by which triterpenoids exert their antiviral effects is by preventing the initial attachment and entry of the virus into the host cell. This can occur through direct interaction with viral glycoproteins or host cell receptors.

Inhibition of Viral Replication

This compound may also interfere with the replication of the viral genome. Its inhibitory effect on HIV-1 protease, a critical enzyme for viral maturation, provides strong evidence for its potential to disrupt the viral replication cycle.[4]

Modulation of Host Signaling Pathways

Viruses often hijack host cell signaling pathways to facilitate their own replication. This compound has been shown to inhibit the Ras/ERK signaling pathway in cancer cells.[5] As many viruses are known to activate this pathway to promote their replication, it is conceivable that the antiviral activity of this compound is, in part, mediated through the modulation of this or other cellular signaling cascades. Further research is needed to confirm this hypothesis in the context of viral infections.

Experimental Protocols

While specific, detailed protocols for the antiviral testing of this compound are not available in the public domain, standard virological assays are typically employed to determine antiviral efficacy.

Plaque Reduction Assay

This is a standard method to quantify the effect of an antiviral compound on the replication of a virus.

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for HSV) in multi-well plates.

-

Virus Infection: Infect the cell monolayers with a known concentration of the virus.

-

Compound Treatment: After a period of viral adsorption, remove the inoculum and add a semi-solid overlay medium containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

IC50 Determination: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.

-

Cell Seeding: Seed host cells in 96-well plates.

-

Infection and Treatment: Infect the cells with the virus in the presence of serial dilutions of this compound.

-

Incubation: Incubate the plates until CPE is observed in the virus control wells.

-

Cell Viability Assessment: Assess cell viability using a colorimetric assay (e.g., MTT assay).

-

EC50 Determination: The EC50 (50% effective concentration) is the concentration of the compound that protects 50% of the cells from viral CPE.

Visualizations

Hypothetical Antiviral Mechanism Workflow

Caption: Hypothetical workflow of the antiviral action of this compound.

Potential Modulation of Host Signaling Pathway

Caption: Potential inhibition of the Ras/ERK pathway by this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential antiviral agent, particularly against herpes simplex virus. The available data indicate potent in vitro activity at concentrations that are likely to be non-toxic to host cells. However, significant knowledge gaps remain. Future research should focus on:

-

Comprehensive Antiviral Screening: Evaluating the activity of this compound against a broader panel of viruses, including other enveloped and non-enveloped viruses.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action, including its effects on viral entry, replication enzymes, and host signaling pathways.

-

In Vivo Efficacy and Pharmacokinetics: Assessing the antiviral efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models of viral infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved antiviral activity and selectivity.

Addressing these research questions will be crucial for the further development of this compound as a novel therapeutic agent for the treatment of viral diseases.

References

- 1. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ganoderma lucidum: A potential source to surmount viral infections through β-glucans immunomodulatory and triterpenoids antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Bioactive Compounds of Mushrooms and Their Antiviral Mechanisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Determining the IC50 of Lucialdehyde B in CNE2 Nasopharyngeal Carcinoma Cells

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of Lucialdehyde B, a triterpenoid isolated from Ganoderma lucidum, in the human nasopharyngeal carcinoma cell line, CNE2. The provided methodologies are based on established cell viability assays and data from recent studies demonstrating the cytotoxic and pro-apoptotic effects of this compound.[1][2][3] This protocol is intended to guide researchers in the accurate assessment of the compound's potency and to provide a framework for further investigation into its mechanism of action.

Introduction

Nasopharyngeal carcinoma (NPC) is an epithelial malignancy with a high incidence in Southern China and Southeast Asia.[4] this compound, a triterpenoid compound, has been identified as a potential therapeutic agent for NPC due to its cytotoxic activities against CNE2 cells.[1][5] The determination of the IC50 value is a critical first step in the evaluation of any potential anticancer compound, providing a quantitative measure of its potency. This document outlines the necessary steps to reproduce the determination of this compound's IC50 in CNE2 cells and provides context regarding its mechanism of action.

This compound has been shown to suppress proliferation and induce mitochondria-dependent apoptosis in CNE2 cells.[1][2][3] Its mechanism involves the inhibition of the Ras/ERK signaling pathway, which is crucial for tumor cell survival and proliferation.[1]

Data Presentation

The following table summarizes the reported IC50 values of this compound against CNE2 cells at different time points.

| Treatment Duration | IC50 (µg/mL) |

| 24 hours | 25.42 ± 0.87 |

| 48 hours | 14.83 ± 0.93 |

| 72 hours | 11.60 ± 0.77 |

Data extracted from Liu et al., 2023.[1][2][3][5]

Experimental Protocols

Materials and Reagents

-

Cell Line: CNE2 (human nasopharyngeal carcinoma cell line)

-

Compound: this compound (purity ≥ 98%)

-

Cell Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Reagents:

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

-

-

Equipment:

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (570 nm wavelength)

-

Laminar flow hood

-

Hemocytometer or automated cell counter

-

Pipettes and sterile tips

-

Cell Culture

-

Maintain CNE2 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

-

For experiments, harvest cells using Trypsin-EDTA when they reach 80-90% confluency.

IC50 Determination using MTT Assay

-

Cell Seeding:

-

Harvest and count CNE2 cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µg/mL).[2][3] Ensure the final DMSO concentration in all wells is less than 0.1%.

-

Include a vehicle control group (medium with the same concentration of DMSO as the highest drug concentration) and a blank control group (medium only).

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

-

Incubate the plate for 24, 48, and 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound in CNE2 cells.

Simplified Signaling Pathway of this compound in CNE2 Cells

References

- 1. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The efficacy of natural products for the treatment of nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Flow Cytometry Analysis of Lucialdehyde B Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lucialdehyde B, a triterpenoid isolated from Ganoderma lucidum, has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for analyzing the effects of this compound on cells, with a specific focus on flow cytometry-based assays for apoptosis and cell cycle analysis. The provided methodologies are based on established research and are intended to guide researchers in investigating the cellular mechanisms of action of this compound.[1][4][5]

This compound has been shown to suppress proliferation and induce mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells.[1][4][5] Its mechanism of action involves the induction of reactive oxygen species (ROS) and calcium aggregation, leading to the opening of the mitochondrial permeability transition pore (mPTP), a reduction in mitochondrial membrane potential (MMP), and ultimately, apoptosis.[1][4] Furthermore, this compound can induce cell cycle arrest at the G2/M phase and inhibit the Ras/ERK signaling cascade.[1][4]

These application notes will enable researchers to:

-

Culture and treat cells with this compound.

-

Perform flow cytometry analysis to quantify apoptosis.

-

Conduct cell cycle analysis using flow cytometry.

-

Interpret the data to understand the cellular response to this compound.

Data Presentation

Table 1: Cytotoxicity of this compound on CNE2 Cells (IC50 values)

| Time Point | IC50 (µg/mL) |

| 24 h | 25.42 ± 0.87 |

| 48 h | 14.83 ± 0.93 |

| 72 h | 11.60 ± 0.77 |

This data is derived from studies on nasopharyngeal carcinoma CNE2 cells.[1][4][5]

Table 2: Effect of this compound on Cell Cycle Distribution in CNE2 Cells (48h treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 65.11 ± 4.52 | 28.50 ± 2.57 | 6.39 ± 1.95 |

| This compound (10 µg/mL) | 60.23 ± 5.11 | 29.77 ± 3.02 | 10.00 ± 2.09 |

| This compound (20 µg/mL) | 55.32 ± 4.89 | 29.14 ± 2.85 | 15.54 ± 3.04 |

This data demonstrates a dose-dependent increase in the percentage of cells in the G2/M phase following treatment with this compound.[4]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

1.1. Materials:

-

Cancer cell line of interest (e.g., CNE2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

1.2. Procedure:

-

Culture cells in T75 flasks until they reach 70-80% confluency.

-

Harvest the cells by washing with PBS, adding trypsin-EDTA, and incubating until cells detach.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count to determine cell density.

-

Seed the cells into 6-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare working solutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

-

Remove the medium from the wells and add the medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 20 µg/mL).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

2.1. Materials:

-

This compound-treated and control cells (from Protocol 1)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

2.2. Procedure:

-

After treatment, collect the cell culture supernatant (containing floating cells).

-

Wash the adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the supernatant from step 1 and centrifuge.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

3.1. Materials:

-

This compound-treated and control cells (from Protocol 1)

-

PBS

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

3.2. Procedure:

-

Harvest the treated and control cells as described in Protocol 2 (steps 1-3).

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

-

Add 500 µL of PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

-

Analyze the samples using a flow cytometer.

Mandatory Visualizations

References

- 1. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C30H44O3 | CID 10343868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

Lucialdehyde B: Application Notes and Protocols for Antiviral Activity Assays Against Herpes Simplex Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucialdehyde B, a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated a range of biological activities, including cytotoxic and antiviral properties.[1] Notably, it has been identified as a potent agent against Herpes Simplex Virus (HSV), a prevalent pathogen causing a variety of human diseases.[1] Triterpenoids from Ganoderma species are recognized for their antiviral effects, which can include inhibiting viral enzymes and multiplication.[2] This document provides detailed application notes and experimental protocols for the assessment of the antiviral activity of this compound against HSV-1.

Quantitative Data Summary

The antiviral efficacy and cytotoxicity of this compound are summarized below. The data highlights its potent anti-HSV-1 activity at concentrations that are significantly lower than those causing cytotoxicity in host cells, indicating a favorable selectivity index.

| Compound | Virus | Cell Line | Parameter | Value | Reference |

| This compound | Herpes Simplex Virus Type 1 (HSV-1) | Vero | IC₅₀ | 0.075 µg/mL | [3] |

| This compound | Nasopharyngeal Carcinoma (CNE2) | CNE2 | IC₅₀ (48h) | 14.83 ± 0.93 µg/mL | [4] |

| This compound | Normal Mouse Fibroblast (NIH3T3) | NIH3T3 | IC₅₀ | > 80 µg/mL | [4] |

IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of the viral replication or cell growth.

Experimental Protocols

Cell Culture and Virus Propagation

Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for the propagation of HSV and for conducting antiviral assays due to their high susceptibility to the virus.

Protocol:

-

Culture Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Propagate HSV-1 (e.g., KOS strain) in Vero cells.

-

Collect the virus stock when a significant cytopathic effect (CPE) is observed.

-

Centrifuge the culture supernatant to remove cell debris and store the virus stock at -80°C.

-

Determine the virus titer using a standard plaque assay, expressed as Plaque Forming Units per milliliter (PFU/mL).

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells, allowing for the assessment of specific antiviral activity.

Protocol:

-

Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[4]

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This is the gold standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[2]

Protocol:

-

Seed Vero cells in 6-well or 12-well plates and grow until they form a confluent monolayer.[5]

-

Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

-

In separate tubes, mix a standardized amount of HSV-1 (e.g., 100 PFU) with each dilution of this compound. Also, include a virus-only control.

-

Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.

-

Wash the Vero cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixtures.[5]

-

Allow the virus to adsorb for 1-2 hours at 37°C.[6]

-

Remove the inoculum and overlay the cell monolayer with 2 mL of an overlay medium (e.g., DMEM containing 0.5% methylcellulose or carboxymethylcellulose) with the corresponding concentration of this compound.[7][8]

-

Incubate the plates for 2-3 days at 37°C until plaques are visible.

-

Fix the cells with a methanol/acetone solution and stain with a 0.1% crystal violet solution.[8]

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the IC₅₀ value.

Visualizations

Caption: Workflow for the Plaque Reduction Assay.

Potential Mechanism of Action

While the precise antiviral mechanism of this compound against HSV is not fully elucidated, triterpenoids from Ganoderma are known to interfere with various stages of the viral life cycle.[2] Possible mechanisms include direct inactivation of the virus, inhibition of viral attachment and entry into the host cell, and interference with viral replication processes. Further studies, such as virucidal, attachment, and penetration assays, are required to pinpoint the specific target of this compound in the HSV replication cycle.

References

- 1. This compound | C30H44O3 | CID 10343868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 6. 2.7. Plaque reduction assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Lucialdehyde B: A Promising Triterpenoid for the Inhibition of Herpes Simplex Virus

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lucialdehyde B, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma pfeifferi, has demonstrated potent inhibitory activity against Herpes Simplex Virus (HSV).[1][2] This document provides a summary of the available data on its anti-HSV activity, detailed protocols for key experiments to evaluate its efficacy, and visualizations of relevant pathways and workflows. Triterpenoids from Ganoderma species have been a subject of interest for their diverse biological activities, including antiviral effects.[3][4][5] this compound, along with other triterpenes like ganoderone A and ergosta-7,22-dien-3β-ol, has been identified as a significant inhibitor of HSV.[1]

Data Presentation

The antiviral activity of this compound against Herpes Simplex Virus Type 1 (HSV-1) has been quantified, demonstrating its high potency. The following table summarizes the key inhibitory concentrations.

| Compound | Virus | IC50 (µg/mL) | Cell Line | Assay Type | Reference |

| This compound | HSV-1 | 0.03 | MDCK | Not Specified in Abstract | [2] |

| Ganoderone A | HSV-1 | 0.075 | MDCK | Not Specified in Abstract | [2] |

| Ergosta-7,22-dien-3β-ol | HSV-1 | 0.03 | MDCK | Not Specified in Abstract | [2] |

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of the virus in vitro.

Experimental Protocols

The following are detailed methodologies for experiments crucial to the evaluation of this compound's anti-HSV activity. These protocols are based on established methods for antiviral testing of natural products.

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays. This is crucial to ensure that any observed antiviral effect is not due to the death of host cells. The 50% cytotoxic concentration (CC50) is determined.

Materials:

-

Vero cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from 0.1 to 100 µg/mL. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a cell-only control (no compound).

-

Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell-only control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To quantify the inhibitory effect of this compound on the replication of HSV, typically HSV-1 or HSV-2. The 50% inhibitory concentration (IC50) is determined by counting the reduction in the number of viral plaques.

Materials:

-

Vero cells

-

HSV-1 or HSV-2 stock of known titer (Plaque Forming Units/mL)

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

This compound stock solution (in DMSO)

-

6-well or 12-well plates

-

Methylcellulose or Carboxymethylcellulose overlay medium

-

Crystal Violet staining solution

-

Formalin (10%)

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

-

Virus Infection:

-

Wash the cell monolayer with PBS.

-

Infect the cells with a dilution of HSV calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Treatment:

-

Prepare various concentrations of this compound in the overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose).

-

After the adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Add the compound-containing overlay medium to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until distinct plaques are visible.

-

Plaque Visualization:

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and the fixative, and stain the cells with 0.5% crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: Antiviral Evaluation

Caption: Workflow for evaluating the anti-HSV activity of this compound.

Hypothesized Mechanism of Action: Inhibition of Viral Entry

While the precise mechanism of action for this compound against HSV has not been fully elucidated in the available literature, many antiviral natural products target the early stages of viral infection, such as attachment and entry. The following diagram illustrates this hypothetical mechanism.

Caption: Hypothesized inhibition of HSV entry by this compound.

References

Application Notes and Protocols for Investigating Lucialdehyde B in Influenza Virus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucialdehyde B is a tetracyclic triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1][2] This natural compound has demonstrated cytotoxic activities against cancer cells and antiviral effects against certain viruses, such as Herpes Simplex Virus (HSV).[1] While extracts from Ganoderma lucidum have shown activity against the influenza A virus, specific research on the anti-influenza properties of this compound is not currently available in published literature.[3][4]

These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as an anti-influenza agent. The following sections detail standard experimental protocols, suggest potential signaling pathways for investigation, and provide a framework for data presentation. The methodologies described are based on established protocols for screening and characterizing antiviral compounds.[5][6]

Quantitative Data Summary

As there is no published data on the anti-influenza activity of this compound, the following table is provided as a template for researchers to organize their experimental findings. For illustrative purposes, example data for other natural compounds with known anti-influenza activity have been included.

| Compound | Virus Strain | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| This compound | e.g., A/PR/8/34 (H1N1) | MDCK | User Data | User Data | User Data | |

| Licoflavone B | A/Puerto Rico/8/34 (H1N1) | A549 | >200 | 12.4 - 23.0 | 14.9 - 29.9 | [7] |

| Lycorine | SARS-CoV | Vero E6 | 14.98 | 0.0157 | >900 | [8] |

| Rutin | Influenza A and B | - | - | 1.2 (ED50) | - | [9] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range of this compound that is non-toxic to the host cells used for antiviral assays.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells or A549 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MDCK cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium from the cells and add 100 µL of the diluted this compound to each well. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used for dilution).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) using regression analysis.

Plaque Reduction Assay

This assay quantifies the inhibitory effect of this compound on influenza virus replication by measuring the reduction in the number of viral plaques.

Materials:

-

Confluent monolayer of MDCK cells in 6-well plates

-

Influenza virus stock (e.g., A/PR/8/34 H1N1)

-

This compound at non-cytotoxic concentrations

-

Trypsin-TPCK

-

Agarose overlay medium

-

Crystal violet staining solution

Procedure:

-

Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

-

In separate tubes, mix the virus suspension (to yield 50-100 plaques per well) with equal volumes of different concentrations of this compound or medium (virus control). Incubate for 1 hour at 37°C.

-

Inoculate the cell monolayers with 200 µL of the virus-compound mixtures.

-

Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

Remove the inoculum and wash the cells with PBS.

-

Overlay the cells with 3 mL of agarose overlay medium containing the corresponding concentration of this compound and trypsin-TPCK.

-

Incubate at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Count the number of plaques and calculate the 50% inhibitory concentration (IC50).

Hemagglutination (HA) Assay

This assay can be used to investigate if this compound interferes with the attachment of the influenza virus to host cells by interacting with the hemagglutinin (HA) protein.

Materials:

-

Influenza virus stock

-

This compound

-

Chicken or human red blood cells (RBCs)

-

V-bottom 96-well plates

-

PBS

Procedure:

-

Prepare serial dilutions of the influenza virus in PBS.

-

In a separate plate, pre-incubate the virus at a fixed concentration (e.g., 4 HAU) with serial dilutions of this compound for 1 hour at room temperature.

-

Add 50 µL of 0.5% RBC suspension to each well.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Observe the wells for hemagglutination inhibition. The highest dilution of the compound that completely inhibits hemagglutination is the minimum inhibitory concentration.

Proposed Mechanisms and Signaling Pathways for Investigation

The antiviral activity of this compound against the influenza virus could be mediated through various mechanisms, such as inhibiting viral entry, replication, or release, or by modulating the host's immune response. Influenza virus infection is known to activate several host cell signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which are crucial for viral replication and the induction of pro-inflammatory responses.[10][11]

Potential Signaling Pathways to Investigate

Caption: Hypothesized mechanism of this compound on influenza-activated signaling pathways.

Experimental Workflow for Mechanistic Studies

Caption: Proposed experimental workflow for evaluating this compound's anti-influenza activity.

References

- 1. This compound | C30H44O3 | CID 10343868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiviral activities of various water and methanol soluble substances isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of New Antiviral Agents from Natural Products [benthamopenarchives.com]

- 7. mdpi.com [mdpi.com]

- 8. Identification of natural compounds with antiviral activities against SARS-associated coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]

- 10. Frontiers | Screening and identification of host signaling pathways for alleviating influenza-induced production of pro-inflammatory cytokines, IP-10, IL-8, and MCP-1, using a U937 cell-based influenza model [frontiersin.org]

- 11. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lucialdehyde B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals